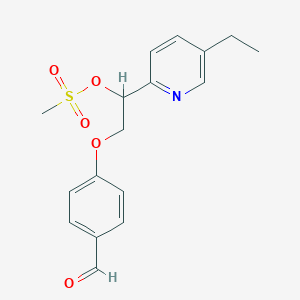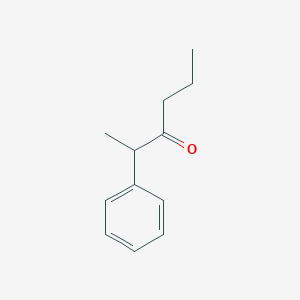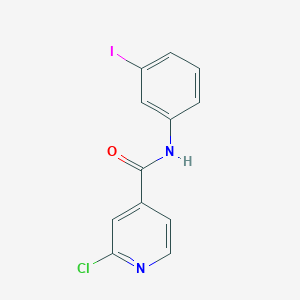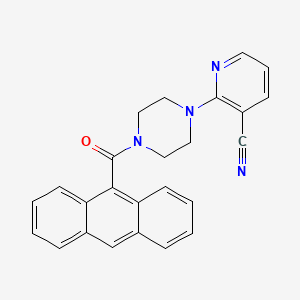
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through cyclization reactions.
Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine core with an anthracenylcarbonyl chloride under basic conditions.
Addition of the Cyano-Pyridinyl Group: The final step includes the nucleophilic substitution reaction where the cyano-pyridinyl group is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenylcarbonyl group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of piperazine compounds are often studied for their potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine
Piperazine derivatives are known for their use in medicinal chemistry, particularly as anthelmintic agents. This specific compound might be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-: Lacks the cyano group, which might affect its reactivity and applications.
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-4-pyridinyl)-: Similar structure but with a different position of the cyano group, potentially leading to different chemical properties.
Uniqueness
The presence of both the anthracenylcarbonyl and cyano-pyridinyl groups in Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- makes it unique
Eigenschaften
CAS-Nummer |
647854-38-4 |
|---|---|
Molekularformel |
C25H20N4O |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H20N4O/c26-17-20-8-5-11-27-24(20)28-12-14-29(15-13-28)25(30)23-21-9-3-1-6-18(21)16-19-7-2-4-10-22(19)23/h1-11,16H,12-15H2 |
InChI-Schlüssel |
DGPGQFAESIHIOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


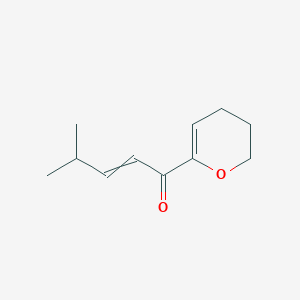

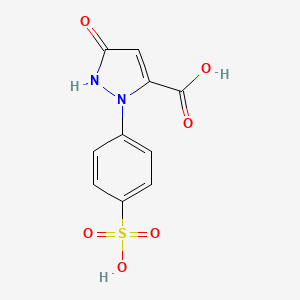

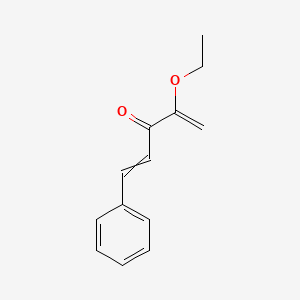
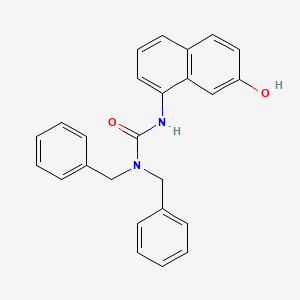
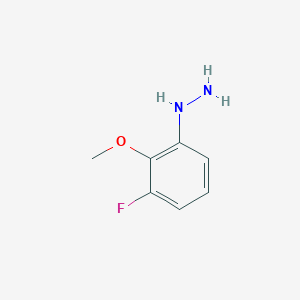

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
